Lipophilicity Advantage: >8-fold Higher Calculated LogP vs. Regioisomer N-(Pyridin-2-ylmethyl)piperidin-4-amine
The target compound demonstrates a calculated LogP of 1.89, compared to 0.23 for its closest constitutional isomer, N-(pyridin-2-ylmethyl)piperidin-4-amine . This 1.66 log unit difference translates to an approximately 46-fold higher predicted octanol-water partition coefficient, indicating substantially greater lipophilicity. For medicinal chemistry programs, this impacts blood-brain barrier penetration potential, cellular permeability, and chromatographic purification behavior.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.89 |
| Comparator Or Baseline | N-(pyridin-2-ylmethyl)piperidin-4-amine: LogP = 0.23 |
| Quantified Difference | ΔLogP = +1.66 (~46-fold higher partition coefficient) |
| Conditions | Computed property data from chemical database entries |
Why This Matters
A higher LogP is critical for CNS drug discovery programs requiring passive blood-brain barrier penetration; the regioisomer would be largely excluded.
